
5-Amino-1,3,4-thiadiazole-2-sulfonamide
Overview
Description
5-Amino-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic sulfonamide derivative widely studied for its role as a carbonic anhydrase (CA) inhibitor. It is synthesized via desacetylation of acetazolamide (a clinically used CA inhibitor) using concentrated hydrochloric acid, followed by neutralization with sodium bicarbonate . The compound’s core structure comprises a thiadiazole ring fused with a sulfonamide group, enabling strong interactions with CA active sites. Its primary pharmacological action involves inhibiting CA isoforms, particularly human CA II (HCA II), which is implicated in glaucoma, epilepsy, and tumorigenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-5343 involves the reaction of acetazolamide with appropriate reagents to yield 5-amino-1,3,4-thiadiazole-2-sulfonamide . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of CL-5343 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
CL-5343 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, leading to different functional groups.
Substitution: The amino group in CL-5343 can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, which have different biological activities and applications.
Scientific Research Applications
CL-5343 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives.
Biology: Acts as an inhibitor of carbonic anhydrase, making it useful in studying enzyme functions and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
CL-5343 exerts its effects by inhibiting the activity of human carbonic anhydrase B (HCA-B) . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition affects various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
Structural Modifications and Inhibitory Potency
Table 1: Inhibition Constants (Ki) of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives Against CA Isoforms
*PEG linker length inversely correlates with inhibition potency due to steric hindrance .
- Bile Acid Derivatives : Conjugation with bile acid tails (e.g., compounds 11 and 18) enhances membrane permeability and selectivity for tumor-associated CA isoforms. These derivatives exhibit Ki values as low as 66 nM for HCA II, outperforming the parent compound (190–220 nM) .
- PEGylated Derivatives : Longer PEG chains reduce potency (Ki: 50–120 nM) compared to shorter chains, highlighting the trade-off between solubility and target engagement .
Binding Affinity and Mechanism
X-ray crystallographic studies reveal that this compound binds to the HCA II active site via its sulfonamide group coordinating with the catalytic zinc ion, while the thiadiazole ring stabilizes hydrophobic interactions . In contrast, acetazolamide (parent drug) lacks the amino group at position 5, resulting in weaker hydrogen bonding with Thr199 and Glu106 residues, explaining its lower potency (Ki: ~250 nM vs. 190 nM for the thiadiazole derivative) .
In Vivo Efficacy
In Sprague-Dawley rats, bile acid derivatives (compounds 11 and 18) reduced intraocular pressure by 35–40% at 10 mg/kg, significantly outperforming the parent compound (20% reduction) . PEGylated derivatives demonstrated prolonged plasma half-life (>8 hours) but required higher doses for efficacy due to reduced CA affinity .
Biological Activity
5-Amino-1,3,4-thiadiazole-2-sulfonamide (TDS) is a compound of significant interest due to its biological activities, particularly as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. This article synthesizes findings from diverse studies to present a comprehensive overview of TDS's biological activity.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a thiadiazole ring and a sulfonamide group, which are critical for its biological activity. The presence of these functional groups contributes to its inhibitory effects on carbonic anhydrase enzymes.
TDS primarily functions as an inhibitor of human carbonic anhydrase isoenzymes (hCA-I and hCA-II). Research indicates that TDS and its derivatives exhibit varying degrees of inhibition against these enzymes, which are involved in the regulation of pH and fluid balance in the body. The mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons.
In Vitro Studies
A study conducted by Kasimogullari et al. (2009) synthesized various derivatives of TDS and assessed their inhibitory effects on hCA-I and hCA-II. The results showed that the new derivatives had IC50 values ranging from 0.055 µM to 2.6 µM for hCA-II, indicating potent inhibition compared to the parent compound and acetazolamide (AAZ), a well-known CA inhibitor .
Compound | IC50 (µM) for hCA-I | IC50 (µM) for hCA-II |
---|---|---|
TDS | 3.25 - 4.75 | 0.055 - 2.6 |
AAZ | - | - |
In Vivo Studies
In vivo experiments involving bile acid derivatives of TDS were performed on Sprague-Dawley rats. The study reported significant inhibition efficacy with p-values less than 0.001 for certain compounds, showcasing the potential therapeutic applications of TDS derivatives in conditions where CA activity is implicated .
Case Studies and Applications
- Antiglaucoma Agents : Due to its CA inhibitory properties, TDS has been explored as a potential treatment for glaucoma, where reducing intraocular pressure is critical.
- Diuretic Effects : The compound's ability to inhibit CA may also contribute to diuretic effects, making it relevant in treating conditions like hypertension.
- Cancer Research : Emerging studies suggest that CA inhibitors like TDS may have anticancer properties by disrupting tumor microenvironments that rely on CA activity for growth and metastasis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-amino-1,3,4-thiadiazole-2-sulfonamide, and how can intermediates be characterized?
The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or sulfonamide functionalization. Key steps include refluxing intermediates with reagents like ethanol and hydrochloric acid, followed by purification via vacuum concentration and extraction (e.g., ethyl acetate). Structural validation employs 1H NMR , IR spectroscopy , and elemental analysis , with purity assessed via TLC .
Q. What primary biological activities are associated with this compound?
The compound exhibits inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IV, and VII , with IC₅₀ values in the nanomolar to micromolar range. It also shows potential as an anticonvulsant and anticancer agent, linked to its sulfonamide moiety and thiadiazole core .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
Follow strict lab safety guidelines:
- Store separately from organic/inorganic reagents, classified by hazard (e.g., sulfonamides under "sulfonic derivatives").
- Prohibit eating, smoking, or unauthorized personnel in lab areas.
- Use emergency equipment (eye wash stations, fire extinguishers) and maintain clean workspaces .
Advanced Research Questions
Q. How does the compound selectively inhibit carbonic anhydrase isoforms, and what structural insights support this?
X-ray crystallography reveals that the sulfonamide group coordinates with the zinc ion in the hCA active site, while the thiadiazole ring stabilizes hydrophobic interactions. Modifications at the 5-amino position (e.g., acridine or pyrazole substituents) enhance isoform specificity. For example, bulky groups improve selectivity for hCA II over hCA I .
Q. What methodologies resolve contradictions in inhibition data across studies?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., pH, temperature) or enzyme sources. Standardize protocols using:
- Stopped-flow CO₂ hydration assays for kinetic analysis.
- Recombinant isoforms (e.g., hCA II expressed in E. coli) to control enzyme purity.
- Statistical validation via dose-response curves and Hill slope calculations .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticonvulsant applications?
SAR strategies include:
- Introducing arylidene or benzoyl groups at the 5-position to enhance blood-brain barrier penetration.
- Replacing the thiadiazole sulfur with oxygen (oxadiazole analogs) to reduce toxicity while retaining activity.
- Validating efficacy via maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents .
Q. What crystallographic techniques elucidate binding modes with therapeutic targets?
High-resolution X-ray diffraction (1.5–2.0 Å resolution) of hCA II co-crystallized with the compound identifies critical interactions:
- Zinc coordination via the sulfonamide NH groups.
- π-Stacking between the thiadiazole ring and Phe131/Val135 residues.
- Solvent accessibility maps guide derivatization for improved binding .
Q. Methodological Considerations
Q. How should researchers design assays to evaluate anticancer activity?
Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with the following controls:
- Positive control : Doxorubicin or cisplatin.
- Negative control : Untreated cells + DMSO vehicle.
- Measure IC₅₀ values at 48–72 hours and validate via apoptosis markers (e.g., caspase-3 activation) .
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS (≥95% purity, C18 column, acetonitrile/water gradient).
- ¹³C NMR to confirm absence of disulfide byproducts.
- Elemental analysis (deviation ≤0.4% for C, H, N, S) .
Q. Conflict Resolution & Best Practices
Properties
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMVBPQOACUDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164324 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-00-9 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tio-urasin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESACETYL ACETAZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F687N81LIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.